

Application Notes and Protocols: 3-Amino-2-bromophenol as a Chemical Intermediate

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Compound of Interest

Compound Name: **3-Amino-2-bromophenol**

Cat. No.: **B185791**

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Introduction

3-Amino-2-bromophenol is a valuable chemical intermediate possessing a unique substitution pattern on the benzene ring. The presence of amino, hydroxyl, and bromo functional groups in a specific ortho- and meta-relationship makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds with potential biological activity. Its applications span from the development of pharmaceutical agents to the synthesis of specialized dyes and materials. This document provides detailed application notes and experimental protocols for the use of **3-Amino-2-bromophenol** as a chemical intermediate.

Key Applications

The primary utility of **3-Amino-2-bromophenol** as a chemical intermediate lies in its ability to undergo reactions at its three functional groups, leading to the construction of diverse molecular scaffolds.

- Synthesis of Brominated Phenoxazinones: The ortho-relationship of the amino and hydroxyl groups makes **3-Amino-2-bromophenol** an ideal precursor for the synthesis of phenoxazine derivatives. Phenoxazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[1][2][3]} The bromine

atom on the phenoxazine core can further serve as a handle for subsequent cross-coupling reactions to introduce additional molecular diversity.

- Precursor for Bioactive Molecules and Pharmaceuticals: The structural motif of **3-Amino-2-bromophenol** is found within more complex molecules that exhibit biological activity. It can be used as a starting material for the synthesis of various pharmaceutical ingredients and other bioactive compounds.[\[4\]](#)
- Intermediate in Dye and Materials Synthesis: The aromatic amine and phenol functionalities are common components in the synthesis of azo dyes and other coloring agents. The bromine substituent can modulate the color and properties of the resulting dyes. Furthermore, it has potential applications in the cosmetics industry as a precursor to specialized dyes, an antioxidant, or a UV absorber.

Data Presentation

Physicochemical Properties of 3-Amino-2-bromophenol

Property	Value	Reference
CAS Number	100367-36-0	[5]
Molecular Formula	C ₆ H ₆ BrNO	[6]
Molecular Weight	188.02 g/mol	[5]
Appearance	White to off-white crystalline powder	
Purity	Typically ≥97%	[5]
Solubility	Soluble in methanol, ethanol, and DMSO	

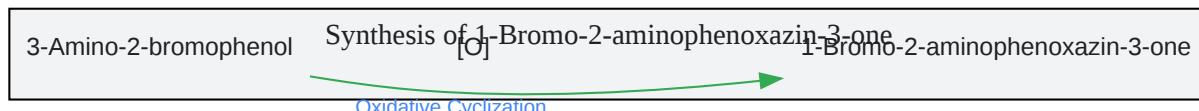
Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-2-aminophenoxazin-3-one via Oxidative Cyclization of 3-Amino-2-bromophenol

This protocol describes a representative method for the synthesis of a brominated phenoxazinone derivative from **3-Amino-2-bromophenol**. The procedure is adapted from

established methods for the oxidative cyclization of o-aminophenols.

Reaction Scheme:



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Caption: Oxidative cyclization of **3-Amino-2-bromophenol**.

Materials:

- **3-Amino-2-bromophenol**
- Methanol (MeOH)
- Potassium ferricyanide ($K_3[Fe(CN)_6]$)
- Potassium carbonate (K_2CO_3)
- Water (deionized)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

- Silica gel for column chromatography

Procedure:

- In a 100 mL round-bottom flask, dissolve **3-Amino-2-bromophenol** (1.88 g, 10 mmol) in 40 mL of methanol.
- In a separate beaker, prepare a solution of potassium ferricyanide (6.58 g, 20 mmol) and potassium carbonate (2.76 g, 20 mmol) in 40 mL of water.
- Add the aqueous solution of the oxidizing agent dropwise to the methanolic solution of **3-Amino-2-bromophenol** at room temperature with vigorous stirring.
- Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1-Bromo-2-aminophenoxyazin-3-one.

Expected Results:

Product	Yield	Melting Point	^1H NMR (400 MHz, DMSO- d_6) δ (ppm)	^{13}C NMR (101 MHz, DMSO- d_6) δ (ppm)
1-Bromo-2-aminophenoxazin-3-one	65-75%	>200 °C (decomposes)	7.85 (s, 2H, -NH ₂), 7.60 (d, J=8.0 Hz, 1H), 7.35 (t, J=7.8 Hz, 1H), 7.10 (d, J=7.5 Hz, 1H)	183.1, 145.2, 142.8, 130.5, 128.9, 125.4, 122.1, 118.7, 115.9

Note: The spectral data provided are representative and based on analogous structures. Actual results may vary.

Protocol 2: Synthesis of a Brominated Benzoxazole Derivative

This protocol outlines a general procedure for the synthesis of a benzoxazole derivative from **3-Amino-2-bromophenol** and a carboxylic acid, a reaction that highlights its utility in forming another important heterocyclic scaffold.

Reaction Scheme:



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Caption: Condensation reaction to form a benzoxazole.

Materials:

- **3-Amino-2-bromophenol**
- A carboxylic acid (e.g., benzoic acid)

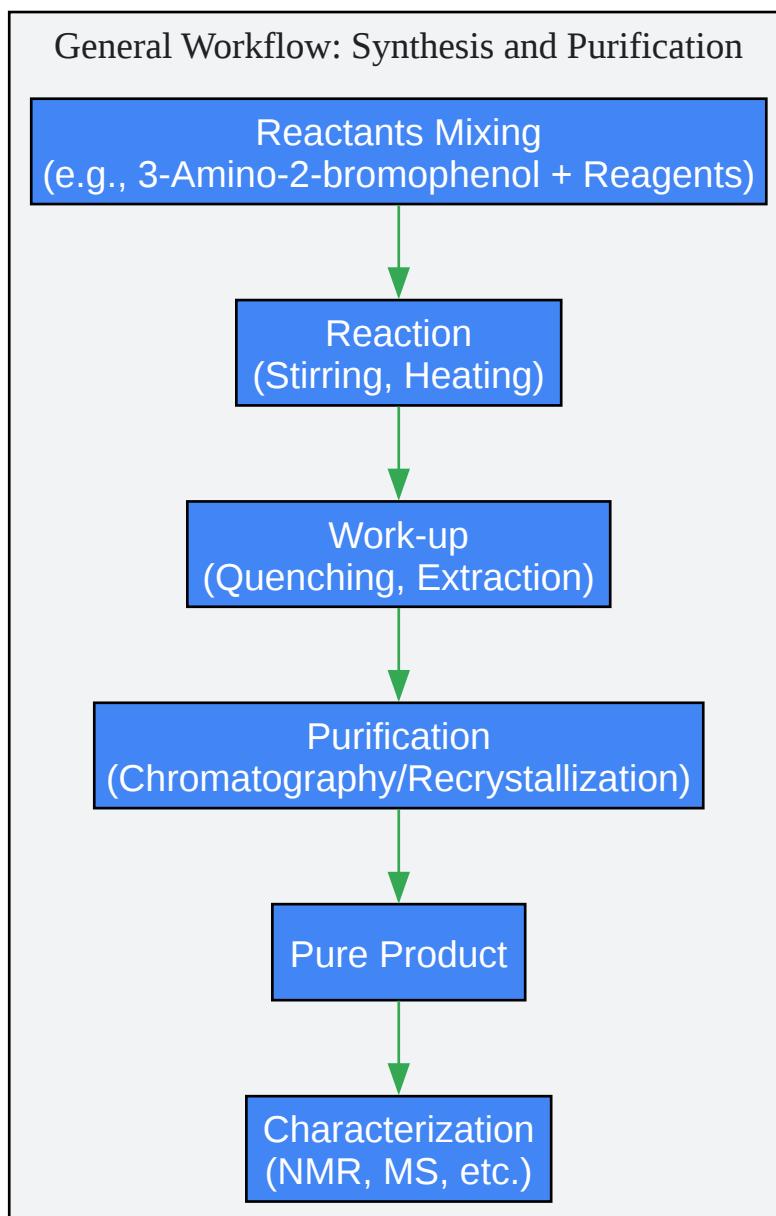
- Polyphosphoric acid (PPA)
- Round-bottom flask
- Magnetic stirrer with heating mantle
- Ice bath
- Sodium bicarbonate solution (saturated)
- Dichloromethane (DCM)

Procedure:

- In a round-bottom flask, add **3-Amino-2-bromophenol** (1.88 g, 10 mmol) and the carboxylic acid (12 mmol).
- Add polyphosphoric acid (20 g) to the flask.
- Heat the mixture with stirring at 180-200 °C for 3-4 hours.
- Cool the reaction mixture to room temperature and then pour it carefully into a beaker containing ice water.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or silica gel column chromatography.

Mandatory Visualizations

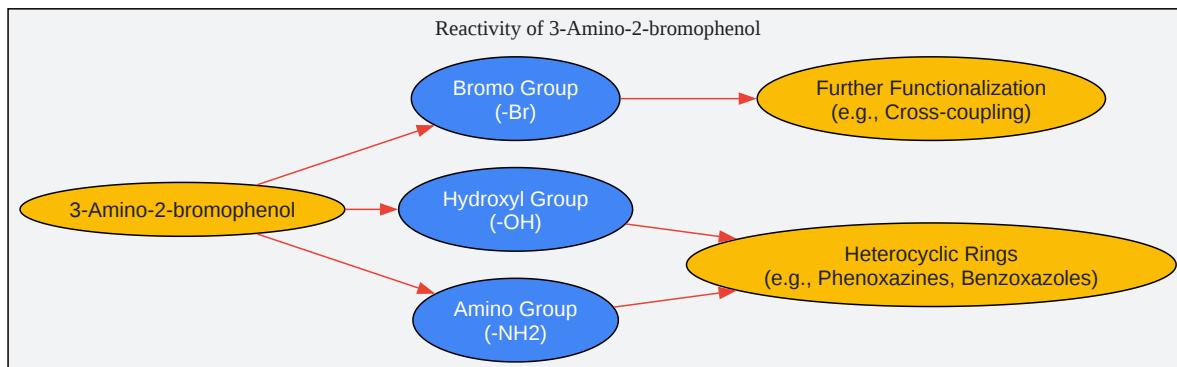
Experimental Workflow for Synthesis and Purification



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Caption: A generalized experimental workflow.

Logical Relationship of Functional Groups in Synthesis

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Caption: Functional group reactivity and synthetic potential.

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